CTA056
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Overview
Description
CTA056 is a selective inhibitor, specifically 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one . It was developed through screening a 9600-compound combinatorial solution phase library, followed by molecular modeling, and extensive structure-activity relationship studies .
Synthesis Analysis
CTA056 was developed through screening a 9600-compound combinatorial solution phase library, followed by molecular modeling, and extensive structure-activity relationship studies .Molecular Structure Analysis
The molecular structure of CTA056 is 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one .Chemical Reactions Analysis
CTA056 exhibits the highest inhibitory effects toward Itk, followed by Btk and endothelial and epithelial tyrosine kinase . Among the 41 cancer cell lines analyzed, CTA056 selectively targets acute lymphoblastic T-cell leukemia and cutaneous T-cell lymphoma .Physical And Chemical Properties Analysis
The molecular weight of CTA056 is 554.68 .Scientific Research Applications
CTA056 selectively targets malignant T cells, making it a potential therapeutic agent for T-cell leukemia and lymphoma. It exhibits the highest inhibitory effects towards Itk, followed by Btk and endothelial and epithelial tyrosine kinase. In studies involving 41 cancer cell lines, CTA056 selectively targeted acute lymphoblastic T-cell leukemia and cutaneous T-cell lymphoma, while minimally affecting normal T cells. This selective expression and activation of Itk in malignant T cells and the specificity of CTA056 for Itk underscore its potential as a treatment for these conditions (Guo et al., 2012).
A study on the discovery and structure-activity relationship (SAR) of CTA056 as an Itk inhibitor revealed its potent and selective inhibition of Itk kinase activity and growth in T-cell cancer cell lines. The study's findings could lead to the development of novel targeted therapy for T-cell lymphomas and leukemia, differentiating from traditional chemotherapy (Liu et al., 2011).
Future Directions
properties
IUPAC Name |
7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O/c42-35-32(22-25-8-3-1-4-9-25)37-30-24-33-31(23-29(30)39-35)38-34(41(33)21-7-20-40-18-5-2-6-19-40)28-12-10-26(11-13-28)27-14-16-36-17-15-27/h1,3-4,8-17,23-24H,2,5-7,18-22H2,(H,39,42) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSBAJKNZOHHCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)CC5=CC=CC=C5)N=C2C6=CC=C(C=C6)C7=CC=NC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 49870925 |
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